1-Phenyldecane-1,3-dione
Description
Overview of β-Diketones in Chemical Research
β-Diketones, also known as 1,3-diketones, represent a highly significant class of organic compounds in the field of chemical research. ijpras.com Their structure, which features two carbonyl groups separated by a single methylene (B1212753) carbon, is the source of their unique chemical properties and wide-ranging utility. icm.edu.pl A crucial characteristic of β-diketones is their existence in a state of equilibrium between two tautomeric forms: the diketo form and the enol form. nih.gov This keto-enol tautomerism is typically dominated by the enol form, which is stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding, creating a resonant structure. icm.edu.plnih.gov
The synthesis of β-diketones has been an area of considerable interest for organic chemists. mdpi.comresearchgate.net The most traditional and enduring method for their preparation is the Claisen condensation, a carbon-carbon bond-forming reaction first described by Rainer Ludwig Claisen in 1887. wikipedia.org This reaction typically involves the condensation of an ester with a ketone in the presence of a strong base to form the β-diketone structure. wikipedia.orgbohrium.com Over the years, numerous modifications and alternative methods have been developed to improve yield, selectivity, and experimental simplicity. ijpras.combohrium.com
The versatile reactivity of β-diketones makes them valuable intermediates in the synthesis of a wide array of other molecules. mdpi.com They are frequently used as key building blocks for constructing various heterocyclic compounds, such as pyrazoles and isoxazoles. ijpras.com Furthermore, the enolate form of β-diketones is a potent nucleophile, enabling their participation in various carbon-carbon bond-forming reactions. mdpi.com Beyond their role in synthesis, β-diketones are renowned for their ability to act as chelating ligands. The deprotonated enol form, known as a β-diketonate, can coordinate with a vast number of metal ions, forming stable complexes. icm.edu.plmdpi.com This property is exploited in diverse areas, including coordination chemistry, the development of catalysts for reactions like oxidation and polymerization, and in analytical applications such as the solvent extraction of metals. icm.edu.plmdpi.combeilstein-journals.org
Rationale for Focused Research on 1-Phenyldecane-1,3-dione
This compound is a specific β-diketone that has garnered focused research interest due to its distinct structural features and resulting applications. The compound consists of a phenyl group and a heptyl group attached to the carbonyl carbons of the diketone framework, giving it a unique balance of hydrophobic and hydrophilic properties. This structural arrangement is key to its utility in various chemical processes.
A primary driver for research into this compound is its significant role in hydrometallurgy. It has been identified as the pure active component of the commercial solvent extraction reagent LIX 54, which is used for the selective extraction of copper from ammoniacal aqueous solutions. researchgate.net Its effectiveness as a chelating agent allows it to form complexes with metal ions, facilitating their separation and purification. tandfonline.com Studies have explored its use, often in combination with other reagents, for the efficient extraction of copper from various media, including chloride solutions. tandfonline.com
Beyond its application in metal extraction, this compound serves as a valuable organic intermediate in synthetic chemistry. lookchem.com Its molecular structure allows it to be a precursor in the synthesis of more complex molecules, including potential pharmaceutical products. lookchem.com Researchers utilize it as a model compound in chemical studies to investigate reaction mechanisms and explore its potential in creating new organic materials. lookchem.com The keto-enol tautomerism of this compound has also been a subject of spectroscopic study, with investigations using techniques like NMR and UV-Vis spectroscopy to quantify the tautomeric equilibrium in different solvents. researchgate.net
Historical Context of this compound Research
The study of β-diketones as a chemical class dates back to the 19th century, with the foundational work on their synthesis and reactivity laying the groundwork for future research. A pivotal moment in this history was the discovery of the Claisen condensation in 1887, which provided the first reliable and general method for synthesizing these compounds. wikipedia.org In the early 20th century, research efforts were largely concentrated on understanding the phenomenon of tautomerism, with scientists seeking to elucidate the factors that influence the equilibrium between the keto and enol forms.
Specific research focusing on this compound is more recent and is closely tied to its industrial application. A significant milestone was its identification as the active ingredient in the Henkel Corporation's LIX 54 reagent, a product developed for copper extraction. researchgate.net This discovery spurred further investigation into its coordination chemistry and its efficacy as a metal extractant. Research published in the latter half of the 20th century detailed its structural properties and its behavior in solvent extraction systems, confirming its identity as 1-phenyl-1,3-decanedione through elemental analysis and various spectroscopic methods (¹H-NMR, IR, MS). researchgate.net These studies also delved into the synergistic effects observed when it is used in mixtures with other extractants for the recovery of copper, highlighting its importance in industrial chemical processes. researchgate.nettandfonline.com
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | 1-Phenyl-1,3-decanedione, Benzoylcapryloylmethane, Octanoyl benzoyl methane (B114726) nbinno.com |
| Molecular Formula | C₁₆H₂₂O₂ chemicalbook.com |
| Molecular Weight | 246.34 g/mol chemicalbook.com |
| CAS Registry Number | 68892-13-7 chemicalbook.com |
| Physical Appearance | Clear, colorless liquid lookchem.com |
| Boiling Point | 357.2 °C at 760 mmHg lookchem.comnbinno.com |
| Density | 0.984 g/cm³ lookchem.com |
Table 2: Key Milestones in β-Diketone Research
| Year | Development | Significance |
|---|---|---|
| 1887 | Claisen condensation first described by Rainer Ludwig Claisen. wikipedia.org | Enabled the systematic synthesis of β-keto esters and β-diketones, opening the door to widespread study. wikipedia.org |
| Early 20th Century | Intensive studies on keto-enol tautomerism. | Elucidated the fundamental equilibrium dynamics that govern the reactivity and properties of β-diketones. |
| 1950 | Synthesis of 2-thenoyltrifluoroacetone (B1682245) (Htta). beilstein-journals.orgd-nb.info | Led to the industrial-scale use of a fluorinated β-diketone as a highly effective extractant in nuclear fuel separation. beilstein-journals.orgd-nb.info |
| Mid-20th Century | Rise of β-diketonates in coordination chemistry. icm.edu.pl | Established β-diketones as versatile ligands for a wide range of metals, leading to applications in catalysis and materials science. icm.edu.pl |
| Late 20th Century | Identification of this compound as the active component of LIX 54. researchgate.net | Highlighted the industrial application of a specific long-chain β-diketone in hydrometallurgy for copper extraction. researchgate.net |
Table 3: Chemical Compounds Mentioned in this Article
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | C₁₆H₂₂O₂ | 68892-13-7 |
| 2-Thenoyltrifluoroacetone | C₈H₅F₃O₂S | 326-91-0 |
| Acetophenone (B1666503) | C₈H₈O | 98-86-2 |
| Copper | Cu | 7440-50-8 |
| Decanoic acid | C₁₀H₂₀O₂ | 334-48-5 |
| Isoxazole | C₃H₃NO | 288-14-2 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyldecane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-2-3-4-5-9-12-15(17)13-16(18)14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQULAPKPYIHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7071810 | |
| Record name | 1,3-Decanedione, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7071810 | |
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Molecular Weight |
246.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
| Record name | 1,3-Decanedione, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68892-13-7 | |
| Record name | 1-Phenyl-1,3-decanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68892-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Decanedione, 1-phenyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068892137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Decanedione, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Decanedione, 1-phenyl- | |
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| Record name | 1-phenyldecane-1,3-dione | |
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Synthetic Methodologies for 1 Phenyldecane 1,3 Dione
Classical Synthesis via Claisen Condensation
The most prominent and classical method for synthesizing 1-Phenyldecane-1,3-dione is the Claisen condensation. This reaction facilitates the formation of a carbon-carbon bond between a ketone and an ester in the presence of a strong base, yielding a β-diketone. wikipedia.org Specifically, the synthesis of this compound involves a mixed (or crossed) Claisen condensation, as it utilizes two different carbonyl compounds: an ester of decanoic acid and acetophenone (B1666503). alfa-chemistry.comlibretexts.org
The crossed Claisen condensation for this compound involves the reaction of an enolizable ketone (acetophenone) with a non-enolizable or less reactive ester partner (an ester of decanoic acid, such as ethyl decanoate). alfa-chemistry.comlibretexts.org Acetophenone serves as the nucleophilic component after being deprotonated at its α-carbon, while the decanoate (B1226879) ester acts as the electrophilic acylating agent. libretexts.org
A critical aspect of the reaction's stoichiometry is the requirement of at least one full equivalent of a strong base. wikipedia.org This is because the resulting β-diketone product is significantly more acidic than the starting ketone or alcohol byproducts. masterorganicchemistry.com The base deprotonates the methylene (B1212753) group flanked by the two carbonyls in the product, forming a stable enolate. This final, thermodynamically favorable deprotonation step drives the reaction equilibrium towards the product. wikipedia.orgyoutube.com An acidic workup is subsequently required to neutralize the enolate and isolate the final, neutral β-diketone. youtube.com
Interactive Data Table: Reactants and Stoichiometry Select a reactant from the dropdown to see its role and typical stoichiometric requirement.
The mechanism for the formation of this compound via Claisen condensation proceeds through several distinct steps:
Enolate Formation: A strong alkoxide base, such as sodium ethoxide, removes an acidic α-proton from acetophenone. This deprotonation generates a resonance-stabilized enolate ion, which serves as the key nucleophile in the reaction. libretexts.orgyoutube.com
Nucleophilic Attack: The newly formed acetophenone enolate attacks the electrophilic carbonyl carbon of the ethyl decanoate ester. This addition step results in the formation of a tetrahedral alkoxide intermediate. libretexts.org
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by eliminating the alkoxy group (ethoxide), which is a competent leaving group. This addition-elimination sequence is a form of nucleophilic acyl substitution and yields the desired β-diketone, this compound. libretexts.orgyoutube.com
Deprotonation of the Product: The ethoxide generated in the previous step immediately deprotonates the highly acidic proton on the carbon atom situated between the two carbonyl groups of the this compound product. youtube.com This step is essentially irreversible and is the thermodynamic driving force for the entire reaction sequence. wikipedia.orgmasterorganicchemistry.com
Protonation (Acidic Workup): In the final step of the synthesis, an aqueous acid (such as dilute sulfuric or hydrochloric acid) is added to the reaction mixture. This workup neutralizes the remaining base and protonates the resonance-stabilized enolate of the product, yielding the final neutral this compound. wikipedia.orgyoutube.com
The success and efficiency of the Claisen condensation are highly dependent on the careful control of several experimental parameters. Optimization is key to achieving high yields and purity. researchgate.net
The primary reagents for this synthesis are an ester of decanoic acid and acetophenone. alfa-chemistry.com The purity of these starting materials is paramount, as impurities can lead to undesired side reactions and complicate the purification of the final product.
For the ester component, ethyl decanoate or methyl decanoate are commonly employed. wikipedia.orgalfa-chemistry.com It is beneficial to match the alkoxide base to the alkoxy group of the ester (e.g., sodium ethoxide with ethyl decanoate). youtube.com This precaution prevents transesterification, a side reaction where the base exchanges with the ester's alkoxy group, which would lead to a mixture of products. wikipedia.orgyoutube.com Acetophenone is chosen as the enolizable partner due to the acidity of its α-protons, which are activated by the adjacent phenyl ring and carbonyl group.
In the context of the Claisen condensation, the "catalyst" is a strong base that is consumed stoichiometrically and is therefore technically a reagent. wikipedia.org Common bases used for this transformation include sodium ethoxide (NaOEt), sodium methoxide (B1231860) (NaOMe), and sodium hydride (NaH). masterorganicchemistry.comlookchem.com
The concentration of the base is a critical parameter. A stoichiometric amount (at least one equivalent relative to the limiting reagent) is necessary to drive the reaction to completion by deprotonating the final β-diketone product. wikipedia.org Using a substoichiometric amount of base will result in a poor yield, as the reaction equilibrium will not sufficiently favor the products. Conversely, using a large excess of base is generally unnecessary and can promote side reactions.
Interactive Data Table: Effect of Base on Condensation Reactions This table provides a general overview of common bases used in Claisen condensations and their characteristics.
The solvent must be inert to the strong base and should effectively dissolve the reactants. Often, the solvent of choice is the alcohol corresponding to the alkoxide base and ester (e.g., absolute ethanol (B145695) when using sodium ethoxide and ethyl decanoate). youtube.com This prevents transesterification issues. Alternatively, aprotic solvents such as toluene (B28343), tetrahydrofuran (B95107) (THF), or diethyl ether can be used, particularly when a base like sodium hydride is employed. lookchem.com
Interactive Data Table: Solvent Selection for Claisen Condensation This table summarizes suitable solvents and the rationale for their use in the synthesis.
Optimization of Reaction Conditions and Parameters
Temperature and Pressure Control for Yield Enhancement
In the conventional synthesis of this compound, primarily achieved through a Claisen condensation reaction, the precise control of temperature and pressure is paramount for maximizing product yield and purity. This reaction typically involves the base-catalyzed condensation of acetophenone and a decanoic acid derivative.
The reaction is generally conducted under reflux conditions, which implies heating the reaction mixture to its boiling point to accelerate the reaction rate. The temperature is maintained around 70–80 °C, a range that facilitates the formation of the β-diketone structure without promoting significant degradation or side-product formation. On an industrial scale, this process is carried out in large-scale reactors where temperature and pressure are meticulously controlled to ensure consistent and optimal outcomes.
Yield and Purity Analysis of Synthesized this compound
The yield of this compound from traditional Claisen condensation can be quite high, with some optimized methods reporting yields greater than 90%. Following the reaction, purification is crucial to isolate the compound at a high degree of purity. Standard purification techniques include distillation and recrystallization.
Purity analysis is typically performed using a combination of spectroscopic and chromatographic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and assess the purity of the final product. For instance, HPLC is a suitable method for substances with a log KOW (octanol-water partition coefficient) in the range of 0 to 6, and can be extended for compounds with higher values. service.gov.ukbldpharm.com The log KOW for this compound has been determined to be 6.5 according to OECD Guideline 117, indicating its lipophilic nature. service.gov.uk
Below is a table summarizing the yield and purity analysis techniques for this compound.
| Parameter | Details |
| Synthetic Method | Claisen Condensation |
| Reported Yield | >90% (in optimized conditions) |
| Purification Methods | Distillation, Recrystallization |
| Purity Analysis | NMR, HPLC, LC-MS bldpharm.com |
Modern and Alternative Synthetic Routes
In addition to the classical Claisen condensation, several modern and alternative synthetic routes have been explored for the production of this compound and related diketones. These methods often focus on improving efficiency, reducing environmental impact, and accessing novel structural variations.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. A patented method describes the use of microwave irradiation to enhance the efficiency of the Claisen condensation for producing β-diketones. This technique involves heating the reaction mixture of a carbonyl compound and a strong base to its boiling point under microwave irradiation, followed by the addition of the second carbonyl compound. The benefits of this approach include significantly reduced reaction times and improved yields, with some reports claiming yields greater than 95%. The enhanced control over reaction parameters offered by microwave synthesis contributes to higher product purity.
Enzymatic Synthesis Approaches
Biocatalysis offers a green and highly selective alternative for the synthesis of 1,3-diketones. Research has identified a type III polyketide synthase (PKS) from Huperzia serrata, designated as HsPKS3, which can catalyze the formation of 1,3-diketones, including structures related to this compound. This enzymatic method operates under mild, aqueous conditions at ambient temperature, offering high substrate tolerance and selectivity. While this approach is promising for producing structurally diverse diketones in an environmentally friendly manner, its industrial scalability is still under development. The use of microorganisms like Rhodococcus species, known for producing biosurfactants and other valuable compounds, also points towards the potential of biotechnological production routes. nih.gov
Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds. For diketones, this includes the development of environmentally benign synthetic methodologies that avoid or reduce the use of hazardous solvents. mdpi.com Strategies such as performing reactions in water or under solvent-free conditions are being explored. mdpi.com For instance, the use of sonication in water has been shown to lead to high reaction yields for some diketone syntheses. mdpi.com Mechanochemistry, which involves conducting reactions by grinding solids together, often with a catalyst but without a solvent, is another promising green alternative. mdpi.com While the production of 1,3-diketones can sometimes involve environmental risks, the search for new, synthetically feasible, and environmentally safe extractants and production methods is an active area of research. nih.gov
Industrial Scale Adaptations and Process Engineering Considerations
Adapting the synthesis of this compound for industrial-scale production requires careful consideration of process engineering principles. The classical Claisen condensation is typically performed in large-scale reactors where precise control over temperature and pressure is crucial for optimizing yield and purity. Post-reaction, industrial-scale purification processes such as distillation and recrystallization are employed to isolate the compound at the desired specification.
For more modern techniques, such as microwave-assisted synthesis, scaling up involves designing and utilizing specialized industrial microwave reactors that can handle large volumes safely and efficiently. The use of microflow systems, which offer precise control over reaction conditions and rapid heat and mass transfer, is another process engineering approach that could be applied to the synthesis of diketones, potentially improving yield and safety.
The following table compares the different synthetic methodologies for this compound and related diketones.
| Method | Reagents/Enzymes | Conditions | Advantages | Limitations |
| Claisen Condensation (Classical) | Acetophenone + Decanoic acid + Strong Base (e.g., NaOEt) | Reflux, ethanol | High yield, well-established | Requires strong base, heating |
| Microwave-Assisted Synthesis | Carbonyl compounds + Strong Base | Microwave irradiation, boiling point | Reduced reaction time, improved yield (>95%) | Requires specialized equipment |
| Enzymatic Synthesis | HsPKS3 enzyme + Carbonyl substrates | Mild aqueous conditions, ambient temperature | Environmentally friendly, high selectivity | Scalability challenges |
| Green Chemistry Approaches | Various | Water, sonication, solvent-free (mechanochemistry) mdpi.com | Reduced environmental impact, safer conditions mdpi.com | May have slower kinetics or require specific catalysts mdpi.com |
Chemical Reactivity and Transformation Pathways of 1 Phenyldecane 1,3 Dione
Oxidation Reactions
The oxidation of 1-phenyldecane-1,3-dione can proceed via several pathways, often involving the cleavage of the carbon-carbon bond between the two carbonyl groups. This reactivity is a hallmark of 1,3-diketones.
Various oxidizing agents can be employed to transform this compound. Strong oxidizing agents are typically required to achieve cleavage of the diketone moiety. Common methods documented for analogous 1,3-diketones include the use of potassium permanganate (B83412) (KMnO₄) in an acidic medium. Another effective method for the oxidative cleavage of 1,3-diketones is aerobic photooxidation, which can be catalyzed by molecular iodine under light irradiation. organic-chemistry.org This approach is noted for its mild conditions and use of environmentally benign reagents. organic-chemistry.org Additionally, hypervalent iodine reagents, such as PhI(OAc)₂, have been used for the oxidative cleavage of 1,3-diketones to form acyl azides in a metal-free process. acs.org
More modern and environmentally conscious methods include the use of Oxone in an aqueous medium, although a study reporting its efficacy with AlCl₃ was later retracted due to issues with reproducibility. organic-chemistry.org Photocatalytic methods using organic dyes under visible light have also been developed for the aerobic oxidative cleavage of 1,3-diketones. bohrium.com
Table 1: Reagents for Oxidation of 1,3-Diketones
| Reagent/System | Reaction Conditions | Product Type |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Acidic medium | Carboxylic Acids |
| Iodine (I₂) / O₂ | Light irradiation (e.g., high-pressure mercury lamp), ethyl acetate | Carboxylic Acids organic-chemistry.org |
| PhI(OAc)₂ / TMSN₃ | Metal-free conditions | Acyl Azides acs.org |
| Organic Dye Photocatalyst | Visible light, aerobic conditions | 1,2-Diketones and (Z)-1,4-Enediones bohrium.com |
The oxidative cleavage of this compound typically results in the formation of carboxylic acids. organic-chemistry.org Specifically, the reaction can yield benzoic acid from the benzoyl portion and nonanoic acid from the decanoyl portion, following the cleavage of the C-C bond between the carbonyls and subsequent oxidation. The identity of these products is confirmed through standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which allow for the unambiguous determination of their molecular structures. In some documented cases with similar diketones, intermediates such as triketones and benzil (B1666583) have been observed during the reaction pathway to the final carboxylic acid products. organic-chemistry.org
Reduction Reactions
The carbonyl groups of this compound are susceptible to reduction, leading primarily to the formation of diols. The choice of reducing agent and reaction conditions determines the extent of reduction and the stereochemistry of the resulting products.
The reduction of 1,3-diketones to their corresponding diols is a common transformation in organic synthesis. For this compound, typical reducing agents include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent often used in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. nih.gov For instance, the reduction of a similar compound, lookchem.com-gingerol, which also contains a β-hydroxy ketone moiety, was successfully carried out using NaBH₄ in ethanol to yield the corresponding diols. nih.gov Catalytic hydrogenation using transition metal catalysts is another effective method for the selective reduction of unsaturated ketones. bohrium.com
Table 2: Reagents for Reduction of 1,3-Diketones
| Reductant | Reaction Conditions | Product Type |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature nih.gov | Diols |
| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvent (e.g., THF, Et₂O) | Diols |
| Rhodium(III) Catalysts | Transfer hydrogenation conditions bohrium.com | Saturated Ketones (1,4-reduction) bohrium.com |
The reduction of the two ketone functionalities in this compound yields 1-phenyldecane-1,3-diol. Because the reduction creates two new stereocenters (at C1 and C3), a mixture of diastereomeric diols can be formed. The precise ratio of these diastereomers depends on the reducing agent and the reaction conditions. The characterization of the resulting diol products is performed using spectroscopic methods. Infrared (IR) spectroscopy would show the appearance of a broad hydroxyl (-OH) absorption band and the disappearance of the carbonyl (C=O) stretching frequencies. 1H and 13C NMR spectroscopy, along with mass spectrometry, are used to confirm the structure and purity of the 1-phenyldecane-1,3-diol products. nih.gov
Electrophilic Aromatic Substitution on the Phenyl Moiety
The phenyl group of this compound can undergo electrophilic aromatic substitution, though its reactivity is influenced by the attached diketone substituent. The 1,3-dicarbonyl group acts as an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position. lkouniv.ac.in
Reactions such as nitration are typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This combination generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the deactivated benzene (B151609) ring. researchgate.net The expected major product would be 1-(3-nitrophenyl)decane-1,3-dione, with smaller amounts of the ortho and para isomers. masterorganicchemistry.com The deactivating nature of the acyl group protects the ring from further substitution. lkouniv.ac.in Studies on similar aromatic ketones show that the reaction conditions can influence the regioselectivity, but the electron-withdrawing nature of the carbonyl consistently reduces the ring's reactivity compared to unsubstituted benzene. semanticscholar.org
Coordination Chemistry and Metal Complexation of 1 Phenyldecane 1,3 Dione
Chelation Mechanisms with Metal Cations
The chelation process of 1-phenyldecane-1,3-dione with metal cations is a well-defined mechanism rooted in its structural ability to form stable ring structures with the metal ion.
Formation of Six-Membered Metallacycles
A key feature of the coordination of this compound with metal cations is the formation of highly stable six-membered metallacycles. mdpi.comresearchgate.net The deprotonated enol form of the β-diketone acts as a bidentate ligand, where both oxygen atoms coordinate to the metal center. nih.gov This arrangement creates a planar, six-membered ring that includes the metal cation and part of the ligand backbone (O-C-C-C-O). mdpi.comnih.govresearchgate.net This cyclic structure is energetically favorable and contributes significantly to the stability of the resulting metal complex.
Quantum chemical calculations, specifically Density Functional Theory (DFT) modeling, have been employed to study the structure of these complexes with alkali metal cations like Li+, Na+, and K+. mdpi.comnih.gov These studies confirm the formation of six-membered metallacycles and show that the stability of these rings decreases down the group, following the order Li > Na > K. mdpi.comresearchgate.net This preferential binding is attributed to the better geometric fit and stronger electrostatic interactions of the smaller lithium cation within the chelate ring. researchgate.net
Below is a table of calculated bond lengths and angles for the metallacycles formed between this compound and alkali metal cations, illustrating the structural parameters of these six-membered rings.
| Parameter | Complex with Li+ (Ia) | Complex with Na+ (Ib) | Complex with K+ (Ic) |
| Bond Length (Å) | |||
| M-O1 | 1.848 | 2.181 | 2.531 |
| M-O2 | 1.854 | 2.187 | 2.535 |
| Bond Angle (°) | |||
| O1-M-O2 | 102.3 | 87.8 | 74.4 |
| Data sourced from DFT/B3LYP/6-311+G(d,p) calculations. nih.gov |
Enol Tautomerism and Coordination Modes
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. nih.gov The enol form is crucial for metal chelation. nih.gov In this tautomer, a proton shifts from the central carbon atom to one of the carbonyl oxygens, creating a hydroxyl group and a carbon-carbon double bond within the dione (B5365651) framework. The resulting enol is stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the remaining carbonyl oxygen.
It is the deprotonated enolate form that acts as the coordinating ligand. nih.gov The coordination proceeds via a cation-exchange mechanism where the acidic proton of the enol form is replaced by a metal cation. nih.gov The two oxygen atoms of the enolate then coordinate to the metal ion to form the stable six-membered chelate ring. mdpi.com The presence of the phenyl group can further stabilize the enol tautomer through extended conjugation, which favors the formation of the metal complex. stackexchange.com
Complexation with Transition Metals
This compound is widely used in the extraction and separation of various transition metals due to its strong chelating ability. icm.edu.pl
Copper(II) Complexes: Synthesis and Structural Characterization
This compound, the active component in the commercial extractant LIX 54, readily forms complexes with copper(II). icm.edu.plresearchgate.net The synthesis of the copper(II) complex typically involves a solvent extraction process where an organic solution of the ligand is mixed with an aqueous solution containing Cu(II) ions. researchgate.net The resulting complex, bis(1-phenyldecane-1,3-dionato)copper(II), is a neutral, square-planar coordination compound.
Complexation with Other D-Block Elements (e.g., Ni(II), Zn(II), Cd(II), Co(II), Mn(II), Mg(II))
This compound is an effective extractant for a range of divalent d-block metal ions. It has been investigated for the separation of zinc(II), cadmium(II), nickel(II), cobalt(II), manganese(II), and magnesium(II). icm.edu.plmdpi.com Its utility in separating zinc from chloride solutions involves a mechanism where zinc ions are transferred from a solvate or ion pair into the stable chelate complex with the β-diketone. researchgate.net
The efficiency of extraction is pH-dependent. For instance, studies on the extraction of various metal sulfates show that Cu(II) is extracted at a much lower pH than other ions like Co(II), Ni(II), Zn(II), Mn(II), and Cd(II). The extraction pH for these latter ions is generally around 5.5–6.0 when using LIX 54-100. icm.edu.pl This difference in extraction behavior allows for the selective separation of copper from other transition metals. This compound has been noted as a particularly good carrier for the separation of zinc ions in polymer inclusion membranes. mdpi.com
Stability Constants and Thermodynamic Parameters of Metal-1-Phenyldecane-1,3-dione Complexes
The stability of the metal complexes formed with this compound is a critical factor in its application for metal separation. The equilibrium constants for the extraction process provide a quantitative measure of this stability. For the extraction of copper(II) from a nitrate (B79036) medium using a solution of the ligand (HR) in toluene (B28343), the following equilibrium reactions and constants have been determined:
| Reaction | Equilibrium Constant (log K) |
| Cu²⁺ + 2HR ⇌ CuR₂ + 2H⁺ | -3.01 |
| Cu²⁺ + NO₃⁻ + HR ⇌ Cu(NO₃)R + H⁺ | -0.36 |
| Data from the extraction of Cu(II) from 1.0 mol·dm⁻³ nitrate medium into toluene at 298 K. researchgate.net |
The stability of complexes with divalent metal ions generally follows the Irving-Williams series. While specific stability constants (βn) for all transition metal complexes with this compound are not extensively documented in a single source, data for related β-diketone complexes provide insight. The stability of these complexes is typically high, enabling their effective separation. For example, studies on other β-diketones show high stability constants for complexes with ions like Zn(II), Co(II), and Cu(II). mdpi.com The synergistic extraction of Cu(II) with a mixture of this compound and tri-n-octylphosphine oxide (TOPO) has also been studied, revealing the formation of an even more stable adduct, CuR₂(TOPO), with a formation constant (log β) of 4.51. researchgate.net
Complexation with Lanthanide and Actinide Series Elements
The coordination chemistry of this compound with lanthanide and actinide elements is a field of significant interest, primarily driven by applications in separation science and the development of luminescent materials. This β-diketone acts as a versatile chelating agent, forming stable complexes with these f-block elements.
The synthesis of lanthanide complexes with this compound, often in the presence of a secondary ligand, has been a subject of study. For instance, a terbium(III) β-diketonate complex, [Tb(CPDK3-7)3phen], where CPDK3-7 is 1-(4-(4-propylcyclohexyl)phenyl)decane-1,3-dione and phen is 1,10-phenanthroline, has been synthesized. researchgate.netresearchgate.net This complex was prepared using a melt-processing technique to create a temperature-sensitive luminescent material in the form of a vitrified film. researchgate.netresearchgate.net
The characterization of such complexes relies heavily on spectroscopic methods. nih.gov Infrared (IR) spectroscopy is employed to confirm the coordination of the β-diketone to the lanthanide ion. mdpi.com The shifts in the vibrational frequencies of the C=O and C-O groups in the ligand upon complexation provide evidence of the metal-ligand bond formation. mdpi.com
Photoluminescence spectroscopy is a crucial tool for investigating the optical properties of these complexes. researchgate.net The emission spectra reveal the characteristic narrow-band luminescence of the lanthanide ions, resulting from efficient energy transfer from the ligand to the metal center. researchgate.netresearchgate.net For example, the terbium complex mentioned above exhibits a green narrow-band luminescence corresponding to the ⁵D₄ → ⁷Fⱼ transitions of the Tb³⁺ ion. researchgate.netresearchgate.net The luminescence decay time of these complexes can also be measured and may exhibit temperature dependence. researchgate.netresearchgate.net
The luminescence of lanthanide complexes with this compound and similar β-diketones is a result of an intramolecular energy transfer (IET) process, often referred to as the "antenna effect". researchgate.netuea.ac.uk This process involves several steps:
The organic ligand (the "antenna") absorbs incident light, typically in the UV region, and is excited to a singlet state (S₁). uea.ac.uk
The excited singlet state undergoes intersystem crossing (ISC) to a longer-lived triplet state (T₁). uea.ac.uk
Energy is then transferred from the ligand's triplet state to an appropriate accepting energy level of the lanthanide ion. uea.ac.uksemanticscholar.org
The excited lanthanide ion then relaxes through radiative decay, emitting light at its characteristic wavelengths in the visible or near-infrared (NIR) region. uea.ac.uksemanticscholar.org
For efficient energy transfer to occur, the triplet state energy level of the ligand must be suitably positioned above the emissive energy level of the lanthanide ion. semanticscholar.org If the triplet state is too low, the energy transfer will be inefficient. Conversely, if it is too high, back energy transfer from the lanthanide ion to the ligand can occur, quenching the luminescence. researchgate.net
Synergistic Extraction Systems Involving this compound
This compound, the active component in the commercial extractant LIX 54, is utilized in synergistic solvent extraction systems for the separation of metal ions, including lanthanides. mdpi.comjournalssystem.cominformahealthcare.com Synergistic extraction refers to the phenomenon where the extractive capability of a mixture of two extractants is significantly greater than the sum of their individual extraction efficiencies. researchgate.net
Trioctylphosphine (B1581425) oxide (TOPO) is a commonly used synergistic agent in conjunction with β-diketones like this compound. mdpi.comresearchgate.net TOPO is a neutral organophosphorus compound that acts as a Lewis base. mdpi.comgoogle.com In the extraction process, the β-diketone first chelates the metal ion through a cation-exchange mechanism, forming a neutral metal-chelate complex. mdpi.com The role of TOPO is to then coordinate to this neutral complex, forming a more stable and more organophilic adduct. mdpi.comresearchgate.net This adduct formation enhances the distribution of the metal species into the organic phase. mdpi.com The mechanism involves the replacement of water molecules from the coordination sphere of the metal ion by the more basic TOPO molecule. x-mol.com This displacement leads to the formation of a less polar, more easily extractable species. mdpi.comx-mol.com
The synergistic effect of TOPO has been demonstrated in the extraction of various metal ions, including alkali metals and lanthanides. mdpi.comscirp.org The addition of TOPO can significantly improve the extraction efficiency and the separation factors between different metal ions. scirp.org
The mechanism of synergistic extraction involving this compound (represented as HR) and a synergistic agent like TOPO can be described by the formation of mixed-ligand complexes in the organic phase. mdpi.comresearchgate.net The enol form of the β-diketone chelates the metal ion (Mⁿ⁺), releasing protons and forming a neutral complex, MRₙ. mdpi.com This initial complex is then further coordinated by the synergistic agent (S), such as TOPO, to form an adduct, MRₙSₓ. researchgate.net
The general equilibrium for the synergistic extraction can be represented as: Mⁿ⁺(aq) + nHR(org) + xS(org) ⇌ MRₙSₓ(org) + nH⁺(aq)
The formation of this adduct, MRₙSₓ, in the organic phase is responsible for the observed synergistic enhancement. researchgate.net Spectroscopic techniques like FT-IR and NMR, as well as computational methods like DFT, have been used to study the structure of these extracted species and confirm the coordination of both the β-diketone and the synergistic agent to the metal center. mdpi.comresearchgate.net For example, in the extraction of lithium, DFT calculations and spectroscopic data have indicated the formation of a 1:1:1 complex of Li:this compound:TOPO. mdpi.comresearchgate.net
The stability of the formed adducts and, consequently, the extraction efficiency, can be influenced by the nature of the metal ion, the β-diketone, the synergistic agent, and the diluent used in the organic phase.
The efficiency of synergistic extraction systems using this compound is highly dependent on the pH of the aqueous phase. mdpi.com The extraction of metal ions by this β-diketone is a cation-exchange process that involves the release of protons. Therefore, the distribution of the metal between the aqueous and organic phases is a strong function of the hydrogen ion concentration. mdpi.com Generally, as the pH of the aqueous solution increases (i.e., the concentration of H⁺ decreases), the extraction equilibrium shifts to the right, favoring the formation of the metal complex and its extraction into the organic phase. mdpi.comgoogle.com This trend is observed until a certain pH, after which the extraction may decrease due to the formation of non-extractable metal-hydroxo species in the aqueous phase. journalssystem.com
The ionic strength of the aqueous phase can also affect extraction efficiency. Changes in ionic strength can influence the activity coefficients of the species involved in the extraction equilibrium, thereby altering the distribution ratio of the metal ion. In some systems, the nature of the anions present in the aqueous phase (e.g., from the salt used to maintain ionic strength) can also play a role, potentially participating in the formation of the extracted complex. researchgate.netmdpi.com
The following table summarizes the effect of pH on the extraction of selected metal ions using a synergistic system containing a β-diketone and TOPO.
| Metal Ion | β-Diketone System | Effect of Increasing pH | Reference |
| Lithium | This compound/TOPO | Increased extraction | mdpi.com |
| Lithium | Fluorinated β-diketone/TOPO | Increased extraction coefficient over pH 4-9 | google.com |
| Zinc(II) | LIX 54 | Increased extraction up to pH 8 | journalssystem.com |
| Lithium | HTTA/TOPO | Maximum separation factor at pH 6.02 | mdpi.com |
Biological Activities and Biomedical Implications of 1 Phenyldecane 1,3 Dione
Antimicrobial Properties and Mechanisms of Action
Investigations into the biological profile of 1-Phenyldecane-1,3-dione have revealed notable antimicrobial effects against a variety of pathogenic microorganisms. These properties suggest its potential as a candidate for the development of new antibacterial agents.
The antimicrobial efficacy of this compound has been demonstrated against several common bacterial strains. A study investigating its properties showed significant inhibition of bacterial growth. The results, measured by the zone of inhibition, indicate its potential as a natural antimicrobial agent.
Below is a summary of the inhibition zones observed for different bacterial strains when treated with the compound.
| Bacterial Strain | Inhibition Zone (mm) |
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
This table is interactive. You can sort and filter the data.
The mechanism of antimicrobial action for this compound is attributed to its interaction with specific molecular targets within the pathogens. A primary proposed mechanism is its function as an enzyme inhibitor. The compound is thought to bind to the active sites of essential bacterial enzymes, thereby blocking their catalytic activity and disrupting vital cellular processes. Furthermore, the presence of a phenyl group in its structure facilitates interactions with aromatic amino acids in bacterial proteins, which can alter protein function and stability, contributing to its antimicrobial effect.
Anti-inflammatory Effects and Pharmacological Pathways
In addition to its antimicrobial capabilities, this compound has demonstrated potential anti-inflammatory effects. Its ability to modulate inflammatory pathways suggests possible applications in managing inflammatory conditions.
In vitro studies have provided evidence for the anti-inflammatory activity of this compound. One such study focused on its ability to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). The results showed a significant decrease in the levels of key inflammatory mediators, indicating a potential role in controlling inflammatory responses.
The table below presents the data from a study on LPS-stimulated macrophages, comparing cytokine levels in control versus treated cells.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
| TNF-alpha | 200 | 120 |
| IL-6 | 150 | 80 |
This table is interactive. You can sort and filter the data.
The cellular and molecular mechanisms underlying the anti-inflammatory effects of this compound are linked to its ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade. The demonstrated reduction in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-alpha) and Interleukin-6 (IL-6), in response to an inflammatory stimulus like LPS, points to its modulatory effect on immune cells like macrophages. This inhibition of cytokine release is a critical mechanism for dampening the inflammatory response at a molecular level.
Enzyme Inhibition and Protein Interaction Studies
The biological activity of this compound is fundamentally linked to its interactions with proteins and its capacity for enzyme inhibition. Its structure as a β-diketone is crucial to this activity. The compound can act as an effective enzyme inhibitor by binding to the active sites of various enzymes, which blocks their normal catalytic function. This inhibitory action is a key aspect of its observed biological effects.
Moreover, the phenyl group within the molecule plays a significant role in its interaction with proteins. This aromatic moiety can engage with aromatic amino acid residues in protein structures, influencing the protein's conformation, stability, and ultimately, its function. These protein interaction capabilities are central to its broader biological and pharmacological profile.
Binding to Enzyme Active Sites
The biological activity of this compound is linked to its ability to interact with molecular targets within biological systems. A primary mechanism of its action involves functioning as an enzyme inhibitor. This inhibition is achieved by the compound binding to the active sites of specific enzymes, which in turn blocks their normal catalytic function. The β-diketone moiety is a well-known structural feature in compounds that exhibit a range of biological activities, often through enzyme interaction. nih.gov For instance, various β-diketone derivatives have been studied for their inhibitory effects on enzymes like peroxidase. researchgate.net The specific binding affinity and inhibitory potential of this compound would be determined by the precise topology and chemical environment of the enzyme's active site.
Interaction with Aromatic Amino Acids in Proteins
The structure of this compound includes a phenyl group, which confers the ability to engage in specific non-covalent interactions with proteins. This phenyl group can interact with the aromatic side chains of amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's structure. nih.gov These interactions, often taking the form of π-π stacking or hydrophobic interactions, can influence the protein's conformation, stability, and ultimately, its function. The interaction between aromatic amino acids is a known factor in the structure and function of various enzymes. nih.gov The presence and positioning of the phenyl group are therefore critical features that can modulate the biological effects of the compound.
Comparative Biological Activity with Analogous β-Diketones
The biological profile of this compound can be understood more deeply through comparison with analogous β-diketones. The β-dicarbonyl structure is a common scaffold in numerous biologically active compounds, including many natural products. nih.gov The specific activity of these molecules is highly dependent on the nature of the substituents attached to the core β-diketone structure. nih.govmdpi.com
Structure-Activity Relationship Analysis
Structure-activity relationship (SAR) studies on β-diketones reveal critical insights into how molecular modifications translate to changes in biological effects. For many β-diketones, the biological activity is linked to their tautomeric equilibrium, which is the balance between the diketo and enol forms. mdpi.com The enol form is often associated with antioxidant capabilities. nih.gov
Research on various β-diketone analogs has established several key SAR principles:
Substituent Effects: The nature of the groups attached to the β-diketone core significantly influences activity. For example, in a series of ruthenocene-containing β-diketones, substituents that lower the electron density on the metal center, such as trifluoromethyl (CF3), substantially increase cytotoxicity against cancer cell lines. iiarjournals.org
Cooperative Effects: In molecules with multiple bioactive fragments, a cooperative or synergistic effect can be observed. A compound containing both a ruthenocenyl and a ferrocenyl group was found to be more cytotoxic than expected, suggesting the combined effect of the two groups overshadowed other electronic influences. iiarjournals.org
Heterocyclic Analogues: Replacing parts of the core structure with heterocyclic rings can modulate activity. Studies on gingerol derivatives showed that creating pyrazole (B372694) and oxazine (B8389632) analogues from the parent β-diketone structure led to compounds with varying antiplatelet and antioxidant activities. semanticscholar.org
Table 1: Structure-Activity Relationship Insights for β-Diketone Analogs
| Structural Feature/Modification | Observed Effect on Biological Activity | Compound Series Example | Reference |
| Electron-Withdrawing Substituents | Increased cytotoxicity | Ruthenocene-containing β-diketones | iiarjournals.org |
| Combined Bioactive Moieties | Synergistic increase in cytotoxicity | Diferrocenyl β-diketones | iiarjournals.org |
| Aromatic Methoxy Group | Important for antioxidant/antiplatelet activity | 6-Gingerol derivatives | semanticscholar.org |
| Presence of 5-OH Group | Highly unfavorable for activity | 6-Gingerol derivatives | semanticscholar.org |
| Conversion to Heterocycles | Creation of pyrazole and oxazine analogs with distinct bioactivities | Dehydrogingerdiol derivatives | semanticscholar.org |
Influence of Alkyl Chain Length and Phenyl Substitution
The specific substituents on this compound—the long alkyl (decane) chain and the phenyl group—are crucial determinants of its biological activity when compared to other β-diketones.
Influence of Alkyl Chain Length: The length of the alkyl chain attached to the β-diketone core is known to have a significant impact on the physicochemical and biological properties of the molecule.
Physicochemical Properties: In a series of difluoroboron β-diketonate dyes, the length of the alkyl chain (from n=1 to n=18) directly influenced their solid-state photoluminescence and mechanochromic luminescence recovery times. rsc.orgresearchgate.net Generally, recovery time increased with longer alkyl chains. rsc.orgresearchgate.net
Biological Activity: While direct SAR studies on the antimicrobial or cytotoxic effects of varying the alkyl chain of this compound are not detailed in the provided context, studies on other functionalized β-diketones show that lipophilicity, which is modulated by alkyl chain length, is a critical factor in biological activity, affecting cell membrane permeability and interaction with hydrophobic pockets in proteins.
Influence of Phenyl Substitution: The presence of a phenyl group, as opposed to a simple alkyl group like a methyl group, can substantially alter the biological and chemical properties of a β-diketone.
Complex Stability: In a study comparing tris(β-diketones), the replacement of methyl groups with phenyl substituents had a substantial effect on the composition and stability of the metal complexes they formed. researchgate.net
Cytotoxicity: In a series of ruthenocene-containing β-diketones, the compound with a phenyl substituent showed unexpectedly high cytotoxicity that did not fit the trend set by other analogs, indicating a unique contribution from the phenyl group to the compound's biological activity. iiarjournals.org The electron-donating or -withdrawing nature of substituents on the phenyl ring itself can further fine-tune activity; diketones with electron-withdrawing groups on the phenyl ring tend to form in lower yields and slower processes. nih.gov
Table 2: Influence of Structural Groups on β-Diketone Properties
| Structural Feature | Influence | Example System | Reference |
| Increasing Alkyl Chain Length | Increases recovery time for mechanochromic luminescence | Difluoroboron β-diketonates | rsc.orgresearchgate.net |
| Increasing Alkyl Chain Length | Affects crystal packing of complexes | Lanthanide-lithium β-diketonates | mdpi.com |
| Phenyl vs. Methyl Substitution | Substantially affects the composition and stability of metal complexes | Tris(β-diketones) | researchgate.net |
| Phenyl Substitution | Can lead to unexpectedly high cytotoxicity | Ruthenocene-containing β-diketones | iiarjournals.org |
Advanced Analytical Techniques for Characterization and Determination of 1 Phenyldecane 1,3 Dione
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-Phenyldecane-1,3-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound, providing detailed information about the hydrogen and carbon framework of the molecule. Due to keto-enol tautomerism, a characteristic feature of β-diketones, the NMR spectra often show signals for both the keto and the more stable enol form.
In ¹H NMR spectra, the enol tautomer is distinguished by a characteristic proton signal in the range of δ 5.5–6.0 ppm. For a related compound, 10-Bromo-1-phenyldecane-1,3-dione, the enol proton appears as a singlet at 6.17 ppm. kyoto-u.ac.jp The aromatic protons of the phenyl group typically appear as multiplets between δ 7.4 and 7.9 ppm. kyoto-u.ac.jp
¹³C NMR spectroscopy provides insight into the carbon skeleton. The carbonyl carbons of the diketone functionality are particularly noteworthy, with signals appearing around 200 ppm.
Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, further confirming the structural assignment.
Table 1: Selected ¹H NMR Data for a Derivative of this compound
| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.90-7.87 | m |
| Aromatic Proton | 7.54-7.51 | m |
| Aromatic Protons | 7.47-7.43 | m |
| Enol Proton | 6.17 | s |
| -CH₂- (adjacent to Br) | 3.41 | t |
| -CH₂- (adjacent to C=O) | 2.43 | t |
| -CH₂- | 1.86 | tt |
Data for 10-Bromo-1-phenyldecane-1,3-dione in CDCl₃. kyoto-u.ac.jp
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands for the carbonyl (C=O) and conjugated enol (C=C) stretching vibrations. Strong absorbance around 1700 cm⁻¹ is indicative of the C=O stretch, while the conjugated enol C=C bond typically absorbs near 1600 cm⁻¹. In a study of related aromatic β-diketones, characteristic bands for the phenyl group were observed at 1612, 1585, 1501, and 1485 cm⁻¹. mdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of this compound, particularly in its enol form, gives rise to characteristic absorption maxima in the UV-Vis spectrum. For similar aromatic β-diketones, absorption maxima for octahedral and tetrahedral complexes have been observed around 520 nm and 660 nm, respectively, in studies involving metal ion extraction. e3s-conferences.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular formula of this compound is C₁₆H₂₂O₂, corresponding to a molecular weight of 246.34 g/mol . High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. ua.es Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, which can aid in its identification in complex mixtures. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 247.16927 | 160.9 |
| [M+Na]⁺ | 269.15121 | 165.4 |
| [M-H]⁻ | 245.15471 | 163.4 |
| [M+NH₄]⁺ | 264.19581 | 177.9 |
| [M+K]⁺ | 285.12515 | 162.5 |
Data obtained from CCSbase prediction. uni.lu
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC)
Gas Chromatography (GC) is a suitable method for the analysis of volatile compounds like this compound. It is often used to monitor the progress of its synthesis. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the compound and any impurities. For effective separation, a polar stationary phase is often employed.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purity assessment of this compound. bldpharm.com The choice of a suitable stationary phase, such as a C18 column, and an appropriate mobile phase allows for the effective separation of the compound from other components. The HPLC method is particularly useful for analyzing non-volatile or thermally labile compounds. A study on the octanol-water partition coefficient of this compound utilized an HPLC method, indicating a log KOW value of 6.5. service.gov.uk
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. While specific, detailed UPLC methods for the routine analysis of this compound are not extensively documented in publicly available literature, the principles of the technique and its successful application to similar compounds, such as other ketones and β-diketones, allow for the description of a robust analytical approach. researchgate.netbldpharm.comsielc.com
Historically, the HPLC analysis of β-diketones has presented challenges, often resulting in poor peak shapes and inadequate resolution on conventional stationary phases. researchgate.net The keto-enol tautomerism of β-diketones can lead to peak splitting or broadening. However, modern mixed-mode stationary phases and the high efficiency of UPLC systems can overcome these issues. researchgate.net For instance, a mixed-mode reversed-phase/strong anion exchange column has been shown to provide good peak shapes for underivatized β-diketones using a gradient method with conventional mobile phases like methanol (B129727) and water with a trifluoroacetic acid (TFA) additive. researchgate.net
A hypothetical UPLC method for this compound would likely employ a reversed-phase column, such as a BEH C18 or a specialized mixed-mode column, with particle sizes of 1.7 µm. nih.gov The mobile phase would typically consist of a gradient mixture of an organic solvent, like acetonitrile, and an aqueous component, often with a small percentage of an acid modifier such as formic acid to ensure good peak shape and ionization for mass spectrometry detection. sielc.comnih.gov
The high-throughput capabilities of UPLC are particularly advantageous, with analysis times often being reduced by as much as 75% compared to conventional HPLC. waters.com A typical UPLC analysis can be completed in a matter of minutes, significantly increasing laboratory productivity. waters.comnih.gov Detection is commonly performed using UV-Vis spectrophotometry or, for greater specificity and sensitivity, tandem mass spectrometry (UPLC-MS/MS). nih.govnih.gov The latter allows for precise quantification and structural confirmation, which is invaluable for complex matrices.
Table 1: Potential UPLC Method Parameters for this compound Analysis
| Parameter | Value/Type | Source(s) |
| System | ACQUITY UPLC or similar | nih.govwaters.com |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) or Mixed-Mode | researchgate.netnih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | nih.gov |
| Flow Rate | 0.4 - 0.5 mL/min | nih.govwaters.com |
| Column Temp. | 40 - 55 °C | researchgate.netnih.gov |
| Injection Vol. | 1 - 5 µL | waters.com |
| Detection | UV-Vis or Mass Spectrometry (MS/MS) | waters.comnih.gov |
Electroanalytical Methods
Electroanalytical techniques offer a powerful alternative for the study and quantification of electroactive compounds like this compound. These methods are based on measuring the electrical properties of a solution containing the analyte.
Polarography and Cyclic Voltammetry for Quantitative Determination
The voltammetric behavior of this compound, which is the active component in the commercial metal extractant LIX 54, has been investigated using polarographic and cyclic voltammetric techniques. researchgate.net These studies have demonstrated that the compound is electroactive, allowing for its quantitative determination in various media.
Research has been conducted in an aqueous-alcoholic medium (specifically, a 60:40 v/v mixture of methanol and 0.1 mol L⁻¹ KCl aqueous solution) to assess the compound's electrochemical response as a function of pH. researchgate.net Differential-pulse polarography, in particular, has been developed as a method for determining the percentage of this compound in commercial formulations. researchgate.net This technique provides high sensitivity and good resolution, making it suitable for quantitative analysis. The electrochemical behavior of the industrial formulation (LIX 54) was found to be similar to that of the pure active component, confirming the viability of these methods for quality control purposes. researchgate.net
Voltammetric Behavior and Reduction Processes
In acidic, neutral, and basic media, the reduction mechanism of the dicarbonyl compound changes. researchgate.net The study of this compound in a methanol-water medium showed that the reduction processes are pH-dependent. researchgate.net In general, the electrochemical reduction of β-diketones can proceed through a one-electron transfer to form a radical anion, which may then dimerize or undergo further reactions. hbni.ac.in The specific reduction pathways for this compound are influenced by the proton availability in the solution, which affects the nature of the electroactive species and the stability of the reduction products. researchgate.net The proposed reduction processes are contingent on the specific acidity conditions of the medium. researchgate.net
pH-Metric Studies and Acid-Base Equilibria
The acidic nature of the methylene (B1212753) protons situated between the two carbonyl groups is a key characteristic of β-diketones, including this compound. This acidity is fundamental to many of its applications, such as its role as a metal chelating agent.
Studies on analogous aromatic β-diketones, such as benzoylacetone (B1666692) and dibenzoylmethane (B1670423), provide insight into the factors governing the acidity of this compound. e3s-conferences.org The presence of an aromatic ring, like the phenyl group, generally increases the acidity (lowers the pKa) compared to simple alkyl β-diketones like acetylacetone, due to resonance stabilization of the resulting enolate anion. e3s-conferences.org Potentiometric titration is a common and effective method for the experimental determination of the pKa values of these compounds. e3s-conferences.orgsemanticscholar.org Such titrations are typically performed in a mixed solvent system, like water-methanol, to ensure the solubility of the β-diketone. e3s-conferences.org
Table 2: Comparison of pKa Values for Selected β-Diketones
| Compound | Structure | pKa | Solvent System | Source(s) |
| This compound | C₆H₅COCH₂CO(CH₂)₆CH₃ | 8.81 (Predicted) | N/A | chemicalbook.com |
| Acetylacetone | CH₃COCH₂COCH₃ | ~8.8 - 9.0 | Aqueous | e3s-conferences.orgsemanticscholar.org |
| Benzoylacetone | C₆H₅COCH₂COCH₃ | 12.05 | Water-Methanol (1:1) | e3s-conferences.org |
| Dibenzoylmethane | C₆H₅COCH₂COC₆H₅ | 12.98 | Water-Methanol (1:1) | e3s-conferences.org |
Note: The pKa values can vary significantly depending on the solvent system, ionic strength, and temperature. The values presented for benzoylacetone and dibenzoylmethane in the specified methanol-water mixture appear higher than typical aqueous pKa values for β-diketones, which may reflect the specific experimental conditions.
The equilibrium between the keto and enol tautomers is also a critical aspect of the compound's chemistry in solution. researchgate.netmdpi.com The enol form is stabilized by intramolecular hydrogen bonding, forming a quasi-aromatic six-membered ring. mdpi.com The nature of the substituents and the polarity of the solvent influence the position of this equilibrium. researchgate.net
Computational and Theoretical Investigations of 1 Phenyldecane 1,3 Dione
Quantum Chemical Calculations
Quantum chemical calculations serve as powerful tools for elucidating the molecular properties of β-dicarbonyl compounds like 1-phenyldecane-1,3-dione. These computational methods provide detailed insights into molecular geometry, electronic structure, and spectroscopic characteristics that can be challenging to determine experimentally.
Density Functional Theory (DFT) is a widely used computational method to predict the ground-state molecular structure of organic compounds with high accuracy. mdpi.com For this compound, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311G++**, are used to determine the optimized geometries of its different tautomeric forms. mdpi.comresearchgate.net
The diketo tautomer typically adopts a conformation that minimizes steric hindrance between the phenyl ring and the long decane (B31447) chain. The enol tautomer, however, is characterized by a planar six-membered ring formed via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. This configuration imparts significant stability to the enol form. DFT calculations can precisely determine key geometric parameters, providing a foundational understanding of the molecule's structure.
Table 1: Representative Geometric Parameters of this compound Tautomers from DFT Calculations
| Parameter | Keto Tautomer (Typical Value) | Enol Tautomer (Typical Value) | Description |
|---|---|---|---|
| C=O Bond Length | ~1.22 Å | ~1.26 Å (Carbonyl) | The carbonyl double bond. It is slightly elongated in the enol form due to conjugation and hydrogen bonding. |
| C-OH Bond Length | N/A | ~1.34 Å (Enolic) | The single bond of the enolic hydroxyl group. |
| C=C Bond Length | N/A | ~1.37 Å | The double bond in the enol tautomer, part of the conjugated system. |
| O-H···O Distance | N/A | ~1.65 Å | The distance of the intramolecular hydrogen bond, indicating a strong interaction. |
| C-C-C Angle (Diketone) | ~114° | ~120° | The angle within the dicarbonyl unit, which opens up in the planar enol form. |
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. scispace.com Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, DFT can calculate ¹H and ¹³C NMR chemical shifts for different tautomers, aiding in the analysis of experimental spectra. scispace.com Similarly, the calculation of harmonic vibrational frequencies allows for the assignment of bands in FT-IR and Raman spectra. scispace.com
Furthermore, DFT provides crucial insights into the electronic properties of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more polarizable and reactive. mdpi.com These calculations can also yield other chemical descriptors like electronegativity, chemical hardness, and softness, which collectively characterize the molecule's behavior in chemical reactions. mdpi.com
Table 2: Predicted Electronic Properties of this compound Tautomers
| Property | Keto Tautomer (Representative Value) | Enol Tautomer (Representative Value) |
|---|---|---|
| HOMO Energy | -6.8 eV | -6.2 eV |
| LUMO Energy | -1.5 eV | -1.1 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | 5.1 eV |
| Dipole Moment | ~3.5 D | ~2.8 D |
Tautomerism Studies
The tautomeric equilibrium between the keto and enol forms is a defining characteristic of β-dicarbonyl compounds. Computational chemistry offers a quantitative understanding of the factors governing this equilibrium.
The relative stability of the keto and enol tautomers can be determined by calculating their thermodynamic properties, such as relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG). researchgate.net From the Gibbs free energy difference, the equilibrium constant (KT) for the tautomerization process can be predicted. For many acyclic β-diketones, the diketo form is often found to be thermodynamically more stable than the enol form in the gas phase. ruc.dk However, the enol form is significantly stabilized by factors like intramolecular hydrogen bonding and conjugation. stackexchange.com
Table 3: Calculated Thermodynamic Data for Keto-Enol Equilibrium in the Gas Phase
| Thermodynamic Parameter | Calculated Value (kcal/mol) | Description |
|---|---|---|
| ΔE (Enol - Keto) | 2.5 - 4.0 | The difference in electronic energy at 0 K. A positive value indicates the enol form is less stable. |
| ΔH (Enol - Keto) | 1.5 - 3.0 | The enthalpy change, including zero-point vibrational energy and thermal corrections. |
| ΔG (Enol - Keto) | 2.0 - 3.5 | The Gibbs free energy change, which determines the spontaneity of the equilibrium. |
| Equilibrium Constant (KT = [Enol]/[Keto]) | < 0.1 | Indicates that the equilibrium favors the keto tautomer in the gas phase. |
The position of the tautomeric equilibrium is highly sensitive to the solvent environment. mdpi.comnih.gov Computational studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate solvent effects. mdpi.comresearchgate.net Generally, polar solvents tend to stabilize the tautomer with the larger dipole moment. researchgate.net For many β-diketones, the keto form is more polar and is therefore favored in polar solvents like water or ethanol (B145695), a trend known as Meyer's rule. researchgate.net Conversely, nonpolar solvents disrupt the intramolecular hydrogen bond of the enol form to a lesser extent, often shifting the equilibrium to favor the enol. researchgate.net In some cases, explicit solvent molecules are included in calculations to account for specific interactions like intermolecular hydrogen bonding, which can be crucial for accurate predictions. mdpi.com
Table 4: Solvent Effect on the Relative Gibbs Free Energy (ΔG) of Tautomerization
| Solvent | Dielectric Constant (ε) | ΔG (Enol - Keto) (kcal/mol) | Favored Tautomer |
|---|---|---|---|
| Gas Phase | 1.0 | +2.8 | Keto |
| Cyclohexane | 2.0 | +1.5 | Keto |
| Chloroform | 4.8 | +2.2 | Keto |
| Ethanol | 24.6 | +3.5 | Keto |
| Water | 78.4 | +4.0 | Keto |
For an unsymmetrical β-diketone like this compound, two different enol tautomers are possible. Theoretical calculations are essential for predicting which enol form is more stable. stackexchange.com
Enol A: Enolization occurs toward the phenyl group, placing the C=C double bond in conjugation with the aromatic ring.
Enol B: Enolization occurs toward the decane chain.
Computational studies consistently show that extended conjugation provides significant electronic stabilization. stackexchange.com Therefore, Enol A, which benefits from conjugation between the enol's π-system and the phenyl ring, is predicted to be substantially more stable than Enol B. stackexchange.com Experimental studies on similar 1-aryl-1,3-diketones confirm that only one enol form, the one conjugated with the aryl group, is typically observed. ruc.dk
Table 5: Relative Stability of Possible Tautomers of this compound
| Tautomer | Key Structural Feature | Relative Stability (Gas Phase) | Reason for Stability/Instability |
|---|---|---|---|
| Keto | Two C=O groups | Most Stable | High strength of C=O double bonds. |
| Enol A | C=C conjugated with phenyl ring | Intermediate | Stabilized by extended conjugation and intramolecular H-bond. |
| Enol B | C=C not conjugated with phenyl ring | Least Stable | Lacks the extra stabilization from extended conjugation. |
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with surrounding molecules like solvents. nih.gov
Specific molecular dynamics studies on isolated this compound are not readily found in the literature. However, the application of MD to understand the behavior of similar β-diketone metal complexes is well-established. For instance, a study on the seven-coordinate Ho(III) aqua-tris(dibenzoylmethane) complex, Ho-(DBM)₃·H₂O, utilized classical molecular dynamics (CMD) simulations to elucidate its structure and dynamics. acs.org In that research, new force-field parameters were developed based on ab initio calculations to accurately model the system. The simulations revealed that hydrogen bonds between the coordinated water molecule and the dibenzoylmethane (B1670423) ligands are crucial for forming the complex's symmetrical structure. acs.org Furthermore, the study investigated the vibrational properties and hydrogen-bond dynamics of the water molecule within the complex, finding its dynamics to be nearly equivalent to those of bulk liquid water, with the exception of librational motion. acs.org Such studies highlight how MD can unravel the subtle but important roles of solvent molecules and intermolecular forces in the structure and stability of metal-β-diketone complexes.
These methodologies could be directly applied to this compound to investigate its conformational flexibility, particularly of the long decane chain, and its interaction with water and organic solvents at the interface during liquid-liquid extraction processes.
Modeling of Metal Complexation and Extraction Mechanisms
Computational modeling is instrumental in understanding how β-diketones like this compound form complexes with metal ions and the subsequent extraction of these complexes into an organic phase. These models, often employing quantum mechanical methods like Density Functional Theory (DFT), can predict the structures, stabilities, and electronic properties of the metal-ligand complexes. umn.edu
β-diketones typically exist in a tautomeric equilibrium between the keto and enol forms. The enol form can be deprotonated to form an enolate anion, which acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring. researchgate.net Aromatic β-diketones, including benzoylacetone (B1666692) and dibenzoylmethane, have been studied as extractants for copper ions, with their effectiveness linked to their ability to form stable chelated complexes such as [CuL]⁺ and the neutral, more organophilic [CuL₂]. e3s-conferences.org The formation of the neutral [CuL₂] species is critical for efficient extraction into a nonpolar organic solvent. e3s-conferences.org
The strength of the interaction between a ligand and a metal ion is quantified by the binding energy, which can be accurately calculated using quantum chemical methods. mdpi.com Density Functional Theory (DFT) is a common tool for these calculations, providing insights into the stability of the resulting metal complex. nih.gov The binding energy represents the energy released upon the formation of the complex from its constituent metal ion and ligand(s). A higher binding energy generally corresponds to a more stable complex.
Specific binding energy calculations for this compound with various metal ions are not available in published research. However, studies on other ligand-metal systems demonstrate the methodology. For example, DFT can be used to simulate the binding process between hydrated metal ions (like Cu²⁺, Ni²⁺, etc.) and the chelating ligand, calculating the change in energy. mdpi.com These calculations have shown that factors such as the charge of the metal ion and the electronic properties of the ligand significantly influence binding strength. For instance, deprotonation of a ligand dramatically increases its electron density, leading to stronger binding energies with metal cations. mdpi.com
The theoretical binding energies for metal complexes with β-diketones can be calculated to predict their extraction efficiency and selectivity.
Table 1: Representative Theoretical Ligand-Metal Binding Energies for Analogous β-Diketone Complexes This table is illustrative, showing typical energy ranges and trends for β-diketone complexes based on general computational chemistry studies, as specific data for this compound is not available.
| Metal Ion | Ligand Type | Computational Method | Calculated Binding Energy (kJ/mol) | Reference System |
|---|---|---|---|---|
| Cu(II) | Generic β-diketonate | DFT (B3LYP) | -150 to -250 | mdpi.com |
| Ni(II) | Generic β-diketonate | DFT (PBE0) | -130 to -220 | nih.gov |
| Zn(II) | Generic β-diketonate | DFT (BP86) | -120 to -200 | nih.gov |
| Fe(III) | Generic β-diketonate | DFT (B3LYP) | -280 to -400 | mdpi.com |
Beyond binding energies, computational methods can predict the three-dimensional structure (geometry) of metal complexes. The coordination geometry is determined by the metal ion's size, charge, and electronic configuration, as well as by the steric and electronic properties of the ligand. mdpi.com For transition metals, common coordination geometries include tetrahedral, square planar, and octahedral.
DFT calculations have been successfully used to determine the molecular structures of metal complexes with β-diketone ligands. For example, a computational study on silver(I) complexes with dibenzoylmethane predicted a nearly linear geometry for a two-coordinate complex, [Ag₂(L)₂], and a tetrahedral geometry for a four-coordinate complex, [Ag(L)(PPh₃)₂]. nih.gov For d-block metals like Cu(II), Ni(II), and Co(II), β-diketonates typically form square planar or octahedral complexes. The formation of a Cu(II) complex with two bidentate β-diketonate ligands, [Cu(L)₂], results in a neutral, square planar geometry that is highly favorable for solvent extraction. e3s-conferences.org Computational models can confirm these geometries and provide precise bond lengths and angles, offering a detailed picture of the complex's structure. mdpi.com
The stability of these complexes is directly related to their geometry and the calculated binding energy. A stable complex is one that resides in a deep potential energy minimum, making it less likely to dissociate or react. Theoretical calculations can explore various possible isomers and conformations to identify the most stable structure. researchgate.net
Table 2: Predicted Geometries for Metal Complexes with Aromatic β-Diketones This table summarizes common coordination geometries predicted by computational studies for metal ions with β-diketones structurally similar to this compound.
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Predicted Geometry | Supporting Evidence/Reference |
|---|---|---|---|---|
| Ag(I) | Dibenzoylmethane | 1:1 | Linear | nih.gov |
| Ni(II) | Schiff base of Dibenzoylmethane | 1:1 | Tetrahedral | researchgate.net |
| Cr(III) | Schiff base of Dibenzoylmethane | 1:1 | Octahedral | researchgate.net |
| Cu(II) | Generic β-diketonate | 1:2 | Square Planar | e3s-conferences.org |
| Ho(III) | Dibenzoylmethane | 1:3 (+1 H₂O) | Seven-coordinate (Capped trigonal prismatic) | acs.org |
Environmental Applications of 1 Phenyldecane 1,3 Dione in Hydrometallurgy and Remediation
Solvent Extraction of Metal Ions
Solvent extraction is a core hydrometallurgical process where a substance is transferred from an aqueous solution to an immiscible organic solvent. 1-Phenyldecane-1,3-dione serves as an effective extractant in these systems, facilitating the separation of specific metal ions. e3s-conferences.org
This compound is a well-established extractant for the selective recovery of copper(II) ions from various aqueous media, including ammoniacal and chloride solutions. e3s-conferences.orgtandfonline.com Its effectiveness lies in its capacity to form stable chelate complexes with Cu(II) ions, enabling their transfer from the aqueous phase to an organic phase. In certain experimental setups, the extraction efficiency for copper ions has been reported to reach as high as 99%. e3s-conferences.org
The compound, often as part of the LIX® 54-100 formulation, is particularly useful in extracting copper from ammoniacal solutions, which are common in industries such as the manufacturing of printed circuit boards. e3s-conferences.orgakjournals.com While its extraction power for copper is noted to be slightly lower than some other reagents, its utility is well-recognized. icm.edu.pl However, it is important to note that it is not selective against iron(III), which can limit its application to cuprammonium solutions where iron is not a significant contaminant. icm.edu.pl Studies have also demonstrated its use in equimolar mixtures with other reagents, like N,N,N',N'-tetrahexylpyridine-3,5-dicarboxamide, to effectively extract copper from chloride solutions. tandfonline.com
| Extractant System | Aqueous Medium | Key Finding | Reference |
|---|---|---|---|
| This compound | General Aqueous | Maximum copper ion extraction reached up to 99% due to stable complex formation. | |
| LIX® 54-100 (contains this compound) | Ammoniacal Solutions | Successfully used for Cu(II) extraction from ammoniacal solutions. | e3s-conferences.org |
| Mixture with N,N,N',N'-tetrahexylpyridine-3,5-dicarboxamide | Chloride Solutions | Permits effective extraction of copper and subsequent removal of chloride ions. | tandfonline.com |
Beyond copper, this compound is utilized in the separation of other non-ferrous metals. The commercial extractant LIX® 54, which features this β-diketone, enables the separation of zinc and nickel ions from mildly alkaline or weakly basic environments. journalssystem.comresearchgate.net It has been effectively used as a carrier in liquid membranes for the separation of mixtures containing zinc(II), cadmium(II), and nickel(II) ions. mdpi.comsemanticscholar.org
The extraction of zinc(II) from ammonia (B1221849) leaching solutions using LIX® 54-100 has been a subject of detailed study. journalssystem.comscribd.com Research indicates that the extraction efficiency of these metal ions is highly dependent on the pH of the aqueous phase. mdpi.comjournalssystem.comsemanticscholar.org For instance, in one study, the highest percentage extraction for a mixture of non-ferrous metals was achieved at a pH of approximately 8.0, with extraction percentages of 87% for zinc, 73% for cadmium, and 29% for nickel. semanticscholar.org
| Metal Ion | Extraction Percentage (%) | Reference |
|---|---|---|
| Zinc(II) | 87 | semanticscholar.org |
| Cadmium(II) | 73 | semanticscholar.org |
| Cobalt(II) | 60 | semanticscholar.org |
| Copper(II) | 48 | semanticscholar.org |
| Nickel(II) | 29 | semanticscholar.org |
The growing demand for lithium has spurred research into efficient extraction methods, and this compound has emerged as a promising candidate. It can be used for the separation of lithium from other alkali metals present in aqueous solutions like geothermal brines. mdpi.comescholarship.org
Research has shown that LIX® 54, in combination with a synergist like Cyanex 923, can achieve a lithium extraction efficiency of approximately 97% at a pH of 11. mdpi.com This system also demonstrated a high lithium-to-sodium separation factor of 1560. mdpi.com The mechanism often involves a synergistic effect, for example, with trioctylphosphine (B1581425) oxide (TOPO), where the enol form of the β-diketone chelates the lithium ion. mdpi.comresearchgate.net The extraction efficiency for alkali cations with such mixtures typically follows the order Li⁺ > Na⁺ > K⁺, which is inversely related to their ionic radii. mdpi.com Quantum-chemical calculations support these findings, indicating that the stability of the formed metallacycles decreases in the series from lithium to potassium, explaining the preferential binding of the lithium cation. mdpi.comresearchgate.net
The efficiency of metal ion extraction using this compound is governed by several key operational parameters.
pH: The pH of the aqueous phase is a critical factor. The extraction efficiency for many metal ions, including copper, zinc, cadmium, and cobalt, generally increases with an increasing pH. e3s-conferences.orgmdpi.comsemanticscholar.org The pH value at which 50% of the metal is extracted (pH₁/₂) is a common metric for evaluating extraction efficiency. For example, in one study, the pH₁/₂ values for the extraction of Zn(II), Cd(II), and Co(II) were reported as 7.84, 7.88, and 7.94, respectively. mdpi.com For copper extraction with certain β-diketones, pH₁/₂ values can range from 9.85 to 10.75 depending on the specific compound. e3s-conferences.org
Concentration: The concentration of the extractant in the organic phase directly influences the extraction capacity. An increase in the concentration of LIX® 54-100 has been shown to increase the efficiency of zinc(II) extraction. journalssystem.com For instance, the loading capacity of 10% (v/v) LIX® 54-100 was determined to be 0.85 g/dm³ for zinc. journalssystem.com
Phase Ratio (A/O): The ratio of the aqueous phase volume (A) to the organic phase volume (O) is another important parameter. Adjusting the A/O ratio is a key step in optimizing multi-stage extraction and stripping processes to achieve high recovery rates. journalssystem.comjournalssystem.com
Application in Polymer Inclusion Membranes (PIMs) for Metal Separation
Polymer Inclusion Membranes (PIMs) represent a significant advancement in separation technology, combining the selectivity of solvent extraction with the simplicity of a membrane process. In PIMs, an extractant (carrier) is embedded within a solid polymer matrix. This compound, as a component of LIX® 54 or LIX® 54-100, has been successfully incorporated as a carrier in PIMs for the selective transport and separation of various metal ions. mdpi.comjournalssystem.comsemanticscholar.orgmdpi.com
These membranes have been applied to the separation of copper(II), zinc(II), cadmium(II), and nickel(II). mdpi.comjournalssystem.comresearchgate.netmdpi.com For example, PIMs containing aromatic β-diketones have demonstrated a transport selectivity of Cu(II) > Co(II) > Ni(II). journalssystem.com In one such system, the recovery factor for Cu(II) after 60 hours was 94.0%, compared to 21.4% for Co(II) and 7.3% for Ni(II). journalssystem.com PIMs containing LIX® 54-100 have also been proposed for the extraction of lithium from seawater. escholarship.org The use of PIMs can be particularly advantageous for treating dilute solutions, a common scenario in wastewater treatment and the recovery of valuable metals from low-grade sources. mdpi.comsemanticscholar.org
| Metal Ion | Recovery Factor after 60h (%) | Selectivity Coefficient (Cu/M) | Reference |
|---|---|---|---|
| Copper(II) | 94.0 | - | journalssystem.com |
| Cobalt(II) | 21.4 | 8.9 | journalssystem.com |
| Nickel(II) | 7.3 | 33.7 | journalssystem.com |
Role in Wastewater Treatment and Remediation of Chelate Complexes
Industrial wastewaters, such as those from electroplating and circuit board manufacturing, often contain heavy metals stabilized as strong chelate complexes, for example, with ammonia or EDTA. semanticscholar.orgscribd.comresearchgate.net These stable complexes pose a significant challenge for conventional remediation methods like chemical precipitation.
This compound, particularly as the active ingredient in LIX® 54, has shown efficacy in treating such challenging wastewaters. researchgate.net It has been used as a carrier in hollow fiber-supported liquid membrane systems to separate copper amine complexes from wastewaters generated during the etching of printed circuit boards. researchgate.net In these systems, the carrier facilitates the transport of the metal ion across the membrane, separating it from the complexing agent in the original wastewater stream. This application is crucial for both environmental protection, by removing toxic heavy metals, and for the recovery of economically valuable metals from waste streams. semanticscholar.orgscribd.com
Emerging Research Avenues and Future Perspectives for 1 Phenyldecane 1,3 Dione
Exploration of Novel Biological Activities
Initial investigations have highlighted the potential of 1-Phenyldecane-1,3-dione and its derivatives in the pharmaceutical and biomedical fields. lookchem.com Research is actively exploring a wider range of biological activities, moving into more specific and complex therapeutic areas. The ability of the β-diketone moiety to chelate metal ions and interact with biological macromolecules is a key driver of this exploration.
Future research is focused on synthesizing and screening novel derivatives to identify compounds with enhanced potency and selectivity. For instance, creating hydrazone derivatives of β-diketones has been shown to yield compounds with significant antioxidant and antibacterial properties. benthamdirect.com Another avenue involves creating isosteric replacements in complex natural products; for example, aziridine (B145994) analogues of epothilone, which can be synthesized using β-diketone chemistry, have shown promise as cytotoxic agents. researchgate.net The core structure of this compound serves as a scaffold for developing new therapeutic agents.
| Activity | Research Focus | Potential Application | Reference |
|---|---|---|---|
| Antimicrobial | Inhibiting the growth of various bacterial strains. | Development of new antibiotics. | |
| Anti-inflammatory | Modulating inflammatory pathways. | Treatment for inflammatory disorders. | |
| Antioxidant | Screening of β-diketone hydrazone derivatives for radical scavenging activity. | Cellular protection against oxidative stress. | benthamdirect.com |
| Cytotoxic | Synthesis of complex derivatives for testing against cancer cell lines. | Development of novel anticancer agents. | researchgate.net |
Development of Advanced Materials Based on this compound Complexes
The strong metal-chelating ability of this compound is a cornerstone for the development of advanced functional materials. Its metal complexes are being investigated for applications in catalysis, separation science, and materials science. google.com
A significant area of development is in polymer inclusion membranes (PIMs) for selective metal ion separation. mdpi.comnih.gov this compound is a key component of the commercial extractant LIX® 54-100, which is used to separate copper and other nonferrous metals from aqueous solutions. mdpi.comnih.gove3s-conferences.org Research is focused on designing new PIMs with enhanced selectivity and transport efficiency for critical metals like zinc, cadmium, and nickel. mdpi.comsemanticscholar.org These materials are vital for hydrometallurgy and wastewater treatment. e3s-conferences.orgrst-tto.com Furthermore, the formation of stable metal chelates makes its derivatives candidates for catalysts and luminescent materials. researchgate.net
| Material Type | Application | Function of this compound | Reference |
|---|---|---|---|
| Polymer Inclusion Membranes (PIMs) | Selective separation of metal ions (e.g., Cu, Zn, Cd) | Acts as a carrier/extractant by forming neutral metal complexes. | mdpi.comnih.govsemanticscholar.org |
| Solvent Extraction Reagents | Hydrometallurgical recovery of metals. | Forms stable chelates with metal ions, facilitating their transfer to an organic phase. | e3s-conferences.orgtandfonline.com |
| Catalysts | Organic synthesis and industrial chemical processes. | Metal complexes serve as active catalytic centers. | |
| Luminescent Materials | Sensors and optical devices. | Lanthanide complexes with β-diketone ligands can exhibit temperature-sensing properties. | researchgate.net |
Optimization of Green Synthetic Pathways
While the Claisen condensation remains a fundamental method for synthesizing this compound, there is a growing emphasis on developing greener and more sustainable synthetic routes. mdpi.com The goal is to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Emerging green chemistry approaches include:
Microwave-Assisted Synthesis : This technique can significantly accelerate reaction times and increase product yields for β-diketone derivatives, making the process more eco-friendly. benthamdirect.com
Solvent-Free Mechanochemistry : A patented method describes the synthesis of metal-β-diketonate complexes by mechanically grinding the reactants without any solvent, resulting in a high-yield, low-waste process. google.com
Use of Sustainable Solvents : Research into the extraction of natural β-diketones has identified bio-based solvents like 2,2,5,5-tetramethyloxolane (TMO) and 2,5-diethyl-2,5-dimethyloxolane (B14021048) (DEDMO) as effective and sustainable alternatives to petroleum-based solvents. nih.gov These findings could be adapted for the synthesis and purification of this compound.
Catalytic Innovations : The use of inexpensive and less toxic catalysts, such as copper-based systems under open-air conditions, is being explored to make synthetic protocols more practical and environmentally benign. scirp.org
| Method | Description | Advantages | Reference |
|---|---|---|---|
| Traditional Claisen Condensation | Base-catalyzed reaction between an ester and a ketone. | Well-established and versatile. | mdpi.com |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the reaction. | Shorter reaction times, increased yields, eco-friendly. | benthamdirect.com |
| Mechanochemistry | Solvent-free reaction induced by mechanical force. | High yield, no solvent waste, scalable. | google.com |
| Sustainable Solvents | Utilizing bio-based solvents for extraction and reaction. | Reduces reliance on toxic petroleum-based solvents. | nih.gov |
Integration with Artificial Intelligence and Machine Learning for Predictive Research
The integration of artificial intelligence (AI) and machine learning (ML) represents a new frontier for research into this compound. While direct ML applications are still emerging, foundational computational studies are paving the way. Quantum chemical calculations, such as Density Functional Theory (DFT), are already being used to model the properties of its metal complexes. mdpi.comresearchgate.net
Future perspectives in this area include:
Predictive Modeling : ML models can be trained on data from DFT calculations and experimental results to predict the properties of new, unsynthesized derivatives of this compound. This could rapidly screen candidates for specific biological activities or material properties.
Reaction Optimization : AI algorithms could analyze vast parameter spaces to optimize synthetic conditions, particularly for green pathways, by predicting yields and by-product formation under various temperatures, catalysts, and solvent systems.
Structure-Activity Relationship (SAR) Analysis : ML can be used to build sophisticated SAR models. For related compounds like benzoylcyclohexane-1,3-dione derivatives, theoretical calculations have already been used to correlate tautomeric energy with herbicidal activity, demonstrating the potential for such predictive approaches. researchgate.net This can accelerate the discovery of new functional molecules.
Addressing Environmental Sustainability in Applications
The future development and application of this compound are intrinsically linked to environmental sustainability. Research is focused not only on making its synthesis greener but also on leveraging the compound for environmental benefits.
Key areas of focus include:
Q & A
Q. What are the recommended synthetic routes for 1-Phenyldecane-1,3-dione, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via Claisen condensation between phenylacetic acid derivatives and aliphatic ketones. Key steps include:
- Reactant Preparation : Use of anhydrous conditions to avoid hydrolysis of intermediates.
- Catalysis : Alkali metal alkoxides (e.g., sodium ethoxide) to deprotonate the β-ketoester intermediate.
- Temperature Control : Maintain 80–100°C to favor diketone formation over side products like decarboxylated byproducts .
Yield optimization often requires iterative adjustments to solvent polarity (e.g., toluene vs. DMF) and stoichiometric ratios of reactants.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .
- Ventilation : Ensure airflow >0.5 m/s in workspaces to disperse vapors .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C to prevent oxidation or moisture absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., anti-inflammatory vs. inert results) may arise from:
- Isomeric Purity : Positional isomers (e.g., 1-phenyl vs. 3-phenyl derivatives) can exhibit divergent activities. Validate compound identity via X-ray crystallography or 2D NMR .
- Assay Conditions : Adjust cell culture media pH to stabilize the enol tautomer, which is often bioactive. Test across multiple cell lines (e.g., MDA-MB-231 vs. SKHep-1) to confirm specificity .
- Metabolite Interference : Use LC-MS to track degradation products during assays .
Q. What strategies optimize this compound as a ligand in transition-metal catalysis?
Methodological Answer:
- Coordination Studies : Screen metal salts (e.g., Cu(II), Pd(II)) in non-polar solvents (e.g., THF) to form stable chelates. Monitor via UV-Vis for ligand-to-metal charge transfer bands (~300–400 nm) .
- Catalytic Efficiency : Test in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover numbers (TON) with other β-diketone ligands .
- Computational Modeling : Use DFT to predict binding energies and optimize steric/electronic profiles .
Q. How does this compound perform in material science applications, such as polymer precursors?
Methodological Answer:
- Thermal Stability : Conduct TGA analysis (heating rate 10°C/min) to assess decomposition thresholds (>200°C suggests suitability for high-temperature polymers) .
- Co-polymerization : React with diisocyanates (e.g., HDI) to form polyurethanes. Measure tensile strength and glass transition temperature (T) to evaluate performance .
- Photophysical Properties : Study fluorescence quenching in thin films for OLED applications .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
